(R)-5-Bromo-2-(pyrrolidin-3-yloxy)pyridine hydrochloride
Overview
Description
(R)-5-Bromo-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is a useful research compound. Its molecular formula is C9H12BrClN2O and its molecular weight is 279.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Enantiomers and Antitumor Activity : The synthesis of R- and S-isomers of a related compound, 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, was studied, focusing on their stereostructures and potential antitumor activities. These isomers showed inhibition of PI3Kα kinase, suggesting potential applications in cancer research (Zhou et al., 2015).
- Preparation of Acyclic Pyridine C-Nucleosides : Research on the synthesis of related pyridine derivatives for potential applications in the development of novel nucleosides was conducted (Hemel et al., 1994).
Chemical Reactions and Transformations
- Reagent for Synthesis of Chloro Compounds : Pyridine hydrochloride, a compound closely related to the one , has been used effectively for the synthesis of chloro compounds from bromo derivatives in pyridine and quinoline series (Mongin et al., 1996).
- Antibacterial Activity of Cyanopyridine Derivatives : A study on 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile derivatives investigated their antimicrobial activity, revealing promising results against various bacteria (Bogdanowicz et al., 2013).
Applications in Organic Synthesis
- Synthesis of Alkyl 5-hydroxy-pyridin- and Pyrimidin-2-yl Acetate : The efficient synthesis of related pyridine derivatives was explored, which has implications for the development of pharmaceuticals and other organic compounds (Morgentin et al., 2009).
- Synthesis of Pyrazolo[1,5‐a]Pyridines : Research into the synthesis of pyrazolopyridines using related pyridine compounds, indicating potential applications in the development of novel heterocyclic compounds (Greszler et al., 2009).
Mechanism of Action
While the specific mechanism of action for “®-5-Bromo-2-(pyrrolidin-3-yloxy)pyridine hydrochloride” is not available, the pyrrolidine ring and its derivatives are known to have various biological activities . Docking analyses suggested binding to the podophyllotoxin pocket of the protein gamma tubulin as a potential mechanism of action underlying the anticancer activity .
Safety and Hazards
Future Directions
The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Properties
IUPAC Name |
5-bromo-2-[(3R)-pyrrolidin-3-yl]oxypyridine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O.ClH/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8;/h1-2,5,8,11H,3-4,6H2;1H/t8-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUGVVBYQVQFDJ-DDWIOCJRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=C(C=C2)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=NC=C(C=C2)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417789-14-0 | |
Record name | Pyridine, 5-bromo-2-[(3R)-3-pyrrolidinyloxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417789-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.